4-Benzyl-1-[(4-nitrophenyl)sulfonyl]piperidine
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Overview
Description
4-Benzyl-1-[(4-nitrophenyl)sulfonyl]piperidine is a complex organic compound with significant interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group and a 4-nitrophenylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-[(4-nitrophenyl)sulfonyl]piperidine typically involves the reaction of piperidine with benzyl chloride and 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process involves:
Step 1: Benzylation of piperidine using benzyl chloride.
Step 2: Sulfonylation of the benzylated piperidine with 4-nitrobenzenesulfonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-1-[(4-nitrophenyl)sulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The benzyl and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 4-Benzyl-1-[(4-aminophenyl)sulfonyl]piperidine.
Reduction: Formation of 4-Benzyl-1-[(4-aminophenyl)sulfonyl]piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyl-1-[(4-nitrophenyl)sulfonyl]piperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-[(4-nitrophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects.
Comparison with Similar Compounds
- 4-Benzyl-1-[(4-aminophenyl)sulfonyl]piperidine
- 4-Benzyl-1-[(4-methylphenyl)sulfonyl]piperidine
- 4-Benzyl-1-[(4-chlorophenyl)sulfonyl]piperidine
Comparison: 4-Benzyl-1-[(4-nitrophenyl)sulfonyl]piperidine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, the nitro group can undergo reduction to form amines, providing additional pathways for chemical modification and potential therapeutic applications.
Properties
IUPAC Name |
4-benzyl-1-(4-nitrophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-20(22)17-6-8-18(9-7-17)25(23,24)19-12-10-16(11-13-19)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIUHCNPRSUVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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